molecular formula C17H15N3O3 B5482541 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE

3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE

Cat. No.: B5482541
M. Wt: 309.32 g/mol
InChI Key: VPDVRDDEFCIVCM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a pyridine ring fused with an oxadiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Heck reaction, where the dimethoxyphenyl group is coupled with the oxadiazole ring using palladium catalysts.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be synthesized through various methods such as the Hantzsch pyridine synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pterostilbene: A compound with a similar dimethoxyphenyl group, known for its antioxidant properties.

    2-(3,4-Dimethoxyphenyl)ethanol: Another compound with a dimethoxyphenyl group, used in studies related to delignification mechanisms.

Uniqueness

3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is unique due to its combination of a pyridine ring, an oxadiazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-21-14-7-5-12(10-15(14)22-2)6-8-16-19-17(20-23-16)13-4-3-9-18-11-13/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVRDDEFCIVCM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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